molecular formula C10H15N<br>C6H5N(C2H5)2<br>C10H15N B043248 N,N-Diethylaniline CAS No. 91-66-7

N,N-Diethylaniline

Cat. No. B043248
CAS RN: 91-66-7
M. Wt: 149.23 g/mol
InChI Key: GGSUCNLOZRCGPQ-UHFFFAOYSA-N
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Description

N,N-Diethylaniline is used as an intermediate in pharmaceuticals, dyes, and other chemicals. It acts as a reaction catalyst. Its complex, diethylaniline borane, is used as a reducing agent in organic synthesis . It forms a charge transfer complex with fullerenes .


Synthesis Analysis

N,N-Diethylaniline has been used in one-pot synthesis of oxazol-5 (4 H)-ones. It was also used in the synthesis of azo disperse dyes . A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline .


Molecular Structure Analysis

The molecular structure of N,N-Diethylaniline can be viewed using Java or Javascript . The molecular formula is C10H15N .


Chemical Reactions Analysis

N,N-Diethylaniline neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It forms a charge transfer complex with fullerenes . It was used to prepare 6′-prenylisoflavone via Claisen rearrangement .


Physical And Chemical Properties Analysis

N,N-Diethylaniline appears as a colorless to yellow liquid with a fishlike odor, that is strongly corrosive .

Scientific Research Applications

Friedel-Crafts Reaction Catalyst

N,N-Diethylaniline has been used in the Friedel-Crafts reaction, a type of electrophilic aromatic substitution mechanism . The gold cation can activate the C=C double bond and generate the electrophilic group which can be attacked by the aromatic ring . This reaction is an important method to incorporate carbon skeletons into the aromatic system .

Intermediate in Pharmaceuticals

N,N-Diethylaniline is used as an intermediate in the production of various pharmaceuticals . It plays a crucial role in the synthesis of many medicinal compounds .

Intermediate in Dyes

This compound is also used as an intermediate in the production of dyes . It contributes to the synthesis of various colorants used in industries .

Reaction Catalyst

Apart from being an intermediate, N,N-Diethylaniline also acts as a reaction catalyst . It accelerates various chemical reactions, enhancing the efficiency of the processes .

Reducing Agent in Organic Synthesis

The complex of N,N-Diethylaniline, known as diethylaniline borane, is used as a reducing agent in organic synthesis . It helps in the reduction of various organic compounds .

Charge Transfer Complex with Fullerenes

N,N-Diethylaniline forms charge transfer complex with fullerenes . This property is utilized in the field of materials science and nanotechnology .

Synthesis of Oxazol-5 (4 H)-ones

N,N-Diethylaniline has been used in one-pot synthesis of oxazol-5 (4 H)-ones . These compounds have various applications in medicinal chemistry .

Synthesis of Azo Disperse Dyes

N,N-Diethylaniline is used in the synthesis of azo disperse dyes . These dyes are widely used in the textile industry .

Safety And Hazards

N,N-Diethylaniline is irritating to skin, eyes, and mucous membranes and moderately toxic by inhalation, absorption, and ingestion . It is strongly corrosive and has a flash point of 185 °F . It is used in dyes and in the production of organic chemicals .

Future Directions

N,N-Diethylaniline is not expected to volatilize from dry soil surfaces based upon its vapor pressure. N,N-Diethylaniline is expected to biodegrade slowly in the environment, based upon a number of aquatic aerobic biodegradation studies where 0% theoretical BOD was observed .

properties

IUPAC Name

N,N-diethylaniline
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InChI

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
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InChI Key

GGSUCNLOZRCGPQ-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=CC=C1
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Molecular Formula

C10H15N, Array
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DSSTOX Substance ID

DTXSID8021800
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Molecular Weight

149.23 g/mol
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Physical Description

N,n-diethylaniline appears as a colorless to yellow liquid with a fishlike odor, that is strongly corrosive. Irritating to skin, eyes and mucous membranes and moderately toxic by inhalation, absorption and ingestion. Flash point 185 °F. Used in dyes and in the production of organic chemicals., Liquid, Colorless to yellow liquid; [Merck Index] Light yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

419.9 °F at 760 mmHg ; 198 °F at 10 mmHg (NTP, 1992), 216.3 °C
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Flash Point

185 °F (NTP, 1992), 185 °F (85 °C) (CLOSED CUP), 79 °C c.c.
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Solubility

less than 1 mg/mL at 76.1 °F (NTP, 1992), 1 g dissolves in 70 ml of water at 12 °C; slightly sol in alcohol, chloroform and ether, Sol in acetone, In water, 139 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.014
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Density

0.906 (USCG, 1999) - Less dense than water; will float, 0.9307 @ 20 °C/4 °C, Relative density (water = 1): 0.93
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Vapor Density

1.0 (AIR= 1), Relative vapor density (air = 1): 5.1
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Vapor Pressure

1 mmHg at 121.5 °F (NTP, 1992), 0.13 [mmHg], 0.14 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 19
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Product Name

N,N-Diethylaniline

Color/Form

Colorless to yellow liquid, BROWN OILY LIQUID

CAS RN

91-66-7
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Melting Point

-37.8 °F (NTP, 1992), -38.8 °C, -38 °C
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Synthesis routes and methods I

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
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(C6H5)(CH3)2N
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(C6H5)(CH3)2N NH3
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phenylmorpholine borane
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Synthesis routes and methods II

Procedure details

A commercially available hydroxy-tetralone or hydroxyindanone is treated with an allyl bromide in the presence of a base such as Cs2CO3 in a solvent such as DMF to afford the ether. Claisen rearrangement in a solvent such as diethylaniline affords the substituted tetralone or indanone. The Mitsunobu reaction then affords the 2-imidazolyl-1-R3-ethoxy)prop-2-enyl compound. Alternatively, the substituted tetralone or indanone is reduced with a catalyst such as RhCl(PPh3)3 in the presence of H2 neat to afford a (prop-2-enyl)phenol derivative. Mitsunobu reaction of the phenol the desired imidazole alcohol affords the 2-imidazolyl-1-R3-ethoxy prop-2-enyl tetralone or indanone derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Feasible Synthetic Routes

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Q & A

ANone: N,N-Diethylaniline has a molecular formula of C10H15N and a molecular weight of 149.24 g/mol.

A: Several studies provide spectroscopic data on N,N-Diethylaniline: * UV-Vis Spectroscopy: Characterizes its absorption properties, revealing information about its electronic transitions and charge-transfer capabilities. [, ] * Fluorescence Spectroscopy: Investigates its fluorescence properties, including emission wavelengths, quantum yields, and quenching mechanisms, which are relevant to its potential use in sensing applications. [, , ] * Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, confirming its structure and potential interactions. []

ANone: N,N-Diethylaniline serves as a versatile reagent and catalyst in various organic reactions:

* **Phase-Transfer Catalyst:** It facilitates reactions between reactants in different phases (e.g., aqueous and organic), enhancing reaction rates and yields. Several studies focus on its application as a phase-transfer catalyst in synthesizing N,N-Diethylaniline itself, employing various catalysts like tetraethylammonium chloride [], tetramethylammonium bromide [], n-Decylltriethyl Ammonium Bromide [], polyethylene glycols [, ], 1,4,7,10,13,16-Hexaoxacyclooctadecane [], tetraethyl ammonium iodide [], and tetrabutyl ammonium hydroxide [].* **Formation of Alkenyl Catecholboranes:**  A complex of N,N-Diethylaniline with borane (BH<sub>3</sub>) acts as an efficient catalyst in the hydroboration of alkynes, forming alkenyl catecholboranes. []

ANone: Yes, N,N-Diethylaniline plays a crucial role in the following:

* **Asymmetric Cyclopropylphosphonation:** A Ru(II)-Pheox complex catalyzes the synthesis of optically active cyclopropylphosphonate derivatives from diazomethylphosphonates and N,N-Diethylaniline derivatives with high diastereoselectivity and enantioselectivity. []* **Corey–Itsuno Reduction:** N,N-Diethylaniline-borane (DEANB), generated in situ from sodium borohydride and N,N-Diethylaniline hydrochloride, serves as a reducing agent in the presence of an oxazaborolidine catalyst for the asymmetric reduction of ketones. This method has been successfully applied in the large-scale production of enantiopure dapoxetine, an active pharmaceutical ingredient. []

A: Thin films of 4-tricyanovinyl-N,N-diethylaniline (TCVA), a derivative of N,N-Diethylaniline, exhibit good stability under UV irradiation, as demonstrated by infrared spectroscopy. []

A: UV irradiation induces a transformation in the microstructure of TCVA films from nanocrystalline to amorphous, indicating increased disorder within the material. []

ANone: Yes, Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations have been performed on N,N-Diethylaniline-based organic dyes. These calculations provide insights into:

* **Electronic Properties:** Such as HOMO and LUMO energy levels, which are crucial for understanding charge transport in organic photovoltaic devices. []* **Optical Properties:**  Like absorption spectra and electronic transitions, offering valuable information for designing efficient organic solar cells. []

ANone: Several analytical methods are employed to characterize and quantify N,N-Diethylaniline:

* **Gas Chromatography (GC):**  Separates N,N-Diethylaniline from impurities, enabling its quantification using peak area normalization methods. []* **Gas Chromatography-Mass Spectrometry (GC-MS):**  Combines separation with structural identification, providing insights into the composition of N,N-Diethylaniline and its impurities. []* **Spectrophotometry:** Quantifies N,N-Diethylaniline based on its characteristic absorption at specific wavelengths.  One study employs p-amino-N,N-diethylaniline as a color reagent for the spectrophotometric determination of Cr(III) and Cr(VI) in electroplating wastewater. []* **Thin-Layer Chromatography (TLC):**  A rapid and sensitive method using 4-amino-N,N-diethylaniline as a chromogenic reagent for the detection of phosphorothionate and phosphorothiolothionate pesticides. []

ANone: While specific information on the environmental impact of N,N-Diethylaniline might be limited in the provided research, its use in various chemical processes necessitates careful consideration of its potential effects on the environment.

ANone: The choice of alternatives depends on the specific application. For instance:

* **Phase-Transfer Catalysis:** Other quaternary ammonium salts, crown ethers, or polyethylene glycols could be considered as alternative phase-transfer catalysts. [, , , , , , , ]* **Organic Synthesis:**  Alternative reducing agents or catalysts might be employed depending on the desired reaction and selectivity. [, , ]

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